Product packaging for Acebutolol dimer(Cat. No.:CAS No. 1330165-98-4)

Acebutolol dimer

Cat. No.: B601567
CAS No.: 1330165-98-4
M. Wt: 613.76
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Description

An analogue of acebutolol

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H47N3O8 B601567 Acebutolol dimer CAS No. 1330165-98-4

Properties

IUPAC Name

N-[3-acetyl-4-[3-[[3-[2-acetyl-4-(butanoylamino)phenoxy]-2-hydroxypropyl]-propan-2-ylamino]-2-hydroxypropoxy]phenyl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H47N3O8/c1-7-9-32(41)34-24-11-13-30(28(15-24)22(5)37)43-19-26(39)17-36(21(3)4)18-27(40)20-44-31-14-12-25(16-29(31)23(6)38)35-33(42)10-8-2/h11-16,21,26-27,39-40H,7-10,17-20H2,1-6H3,(H,34,41)(H,35,42)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZHSCFYOKLHUJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC(=C(C=C1)OCC(CN(CC(COC2=C(C=C(C=C2)NC(=O)CCC)C(=O)C)O)C(C)C)O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H47N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

613.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1330165-98-4
Record name Acebutolol dimer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1330165984
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ACEBUTOLOL DIMER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z3L20J6K42
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Dimerization Phenomena in Small Molecule Chemistry: an Overview

In chemistry, dimerization is a process where two identical molecules, known as monomers, join to form a single chemical entity, the dimer. wikipedia.org This association can be established through two primary mechanisms: the formation of strong, stable covalent bonds or through weaker, non-covalent interactions. wikipedia.orggoogle.com

Covalent Dimers: These are formed when a chemical reaction creates robust bonds between the two monomer units. This type of dimerization results in a new, distinct molecule with its own set of chemical and physical properties.

Non-covalent Dimers: These are formed through an aggregation of intermolecular forces such as hydrogen bonds, dipole-dipole interactions, or van der Waals forces. wikipedia.org These interactions are weaker than covalent bonds and can be transient, often observed in specific states, such as in the gas phase or within a crystal lattice. wikipedia.orgsoton.ac.uk For example, many carboxylic acids form hydrogen-bonded dimers in the gas phase. wikipedia.org

Significance of Dimer Formation in Pharmaceutical Research Contexts

The formation of dimers in a pharmaceutical context is a double-edged sword, representing both a potential challenge in drug stability and a strategic opportunity in drug design.

Conversely, the "dimerization strategy" has emerged as a powerful tool in drug discovery and design. nih.govresearchgate.net Creating a dimeric version of a biologically active molecule can sometimes enhance its therapeutic properties. nih.govresearchgate.net Dimers can exhibit higher binding affinity and selectivity for their biological targets, such as receptors or enzymes, by simultaneously engaging two binding sites. nih.gov This can lead to a more potent biological response compared to the monomeric drug. nih.gov This strategy has been explored for various therapeutic areas, including the development of novel anticancer and antiviral agents. researchgate.netnih.govacs.org

Advanced Structural Characterization Methodologies

Vibrational Spectroscopy for Functional Group and Bonding Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are essential for probing the functional groups and bonding arrangements within the acebutolol dimer. These methods measure the vibrational frequencies of bonds, which are sensitive to the molecular environment and intermolecular interactions such as hydrogen bonding.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The formation of an this compound, particularly through hydrogen bonding, leads to predictable changes in the IR spectrum compared to the monomer.

Key functional groups in acebutolol, such as the secondary amine (N-H), hydroxyl (O-H), amide (N-H and C=O), and acetyl (C=O) groups, are all potential sites for hydrogen bonding. When these groups participate in the intermolecular bonding that forms the dimer, their characteristic vibrational frequencies are altered. For example, the stretching frequency of the N-H and O-H groups involved in a hydrogen bond will shift to a lower wavenumber (a "red shift") and the corresponding absorption band will become broader and more intense. nih.govresearchgate.net Similarly, the carbonyl (C=O) stretching vibration of the amide and acetyl groups will also experience a red shift upon hydrogen bonding. nih.gov Computational studies on other hydrogen-bonded dimers confirm that such shifts are a clear indication of dimer formation and can provide information on the strength of the interaction. nih.govresearchgate.net

Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light, providing information about molecular vibrations. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations.

For the this compound, Raman spectroscopy can provide additional details on the aromatic ring vibrations and the carbon skeleton. The formation of a dimer can induce subtle changes in the polarizability of the molecule, leading to shifts in Raman bands. Like IR, Raman spectra can confirm the involvement of specific functional groups in hydrogen bonding. For instance, studies on other beta-blockers have used Raman spectroscopy to identify characteristic bands associated with the phenyl ring and other structural components, which would be expected to show perturbations upon dimerization. researchgate.net Comparing the Raman spectrum of the acebutolol monomer with that of a sample containing the dimer can help elucidate the specific sites of intermolecular interaction. nih.gov

Spectroscopic TechniqueKey Functional Groups Probed in AcebutololExpected Spectral Changes Upon Dimerization
Infrared (IR) Spectroscopy O-H (hydroxyl), N-H (amine, amide), C=O (acetyl, amide)Red shift (lower wavenumber), broadening, and increased intensity of stretching bands involved in hydrogen bonding.
Raman Spectroscopy Aromatic C=C, C-C skeleton, symmetric vibrationsShifts in vibrational frequencies and changes in band intensities, particularly for groups at the dimer interface.

X-ray Crystallography for Solid-State Three-Dimensional Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govmdpi.com If the this compound can be crystallized, this technique can provide unambiguous information about its atomic coordinates, bond lengths, bond angles, and, crucially, the nature of the intermolecular interactions holding the two monomer units together.

While a crystal structure specifically for an "this compound" is not prominently reported, crystallographic analyses of acebutolol hydrochloride and acebutolol-tetraphenylborate have been performed. nih.govresearchgate.netresearchgate.net These studies reveal how acebutolol molecules arrange themselves in the solid state, stabilized by a network of intermolecular hydrogen bonds. nih.gov For example, the crystal structure of acebutolol-tetraphenylborate shows hydrogen bonds involving the NH and OH groups of acebutolol. nih.gov This type of interaction is precisely what would be expected to form a non-covalent dimer. The packing diagrams from these studies effectively show dimer-like pairings as fundamental repeating units within the crystal lattice, providing a direct visualization of the forces and geometries involved in dimerization.

Hyphenated Spectroscopic Techniques for Comprehensive Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for analyzing complex mixtures that may contain dimers alongside the parent monomer, impurities, or degradants.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy combines the high-resolution separation power of High-Performance Liquid Chromatography (HPLC) with the detailed structure-elucidating capabilities of Nuclear Magnetic Resonance (NMR) spectroscopy. conicet.gov.ar This technique is ideal for identifying and characterizing unknown or minor components, such as an this compound, within a pharmaceutical sample without the need for prior isolation. conicet.gov.ar

LC-MS/NMR for Online Structural Assignment

The unambiguous structural elucidation of complex molecules such as the this compound necessitates the use of powerful and sophisticated analytical techniques. The online coupling of Liquid Chromatography (LC) with Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a state-of-the-art platform for the comprehensive analysis of compounds in intricate mixtures. nih.govresearchgate.net This hyphenated approach, LC-MS/NMR, leverages the separation power of LC, the sensitive and accurate mass determination of MS, and the detailed structural insights provided by NMR.

In the analysis of potential Acebutolol dimers, LC is first employed to separate the dimer from the parent drug, Acebutolol, and other related substances. This separation is crucial for obtaining clean data in the subsequent spectroscopic analyses. Following separation, the eluent is split and directed to both the MS and NMR spectrometers.

Mass spectrometry provides critical information regarding the molecular weight of the analyte. For an this compound, the expected mass would be approximately double that of the Acebutolol monomer (C18H28N2O4, molecular weight: 336.4 g/mol ). nih.gov High-resolution mass spectrometry (HRMS) can provide the elemental composition of the dimer, offering initial clues about its formation pathway, which could involve dehydration or other condensation reactions. The fragmentation pattern observed in tandem MS (MS/MS) experiments can further reveal structural motifs and the nature of the linkage between the two Acebutolol units. nih.gov

While MS provides valuable information about the mass and elemental composition, NMR spectroscopy is unparalleled in its ability to provide a detailed atomic-level structural map of a molecule. nih.govresearchgate.net In an online LC-NMR setup, after the chromatographic separation, the peak corresponding to the this compound can be trapped in the NMR flow cell. A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments, such as 1H NMR, 13C NMR, COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can then be performed.

The data obtained from these experiments allow for the complete assignment of all proton and carbon signals and establish the connectivity between different parts of the molecule. This is particularly vital for determining the exact linkage point between the two Acebutolol moieties in the dimer. For instance, changes in the chemical shifts of specific protons and carbons in the dimeric structure compared to the monomeric Acebutolol would indicate the sites of modification and linkage.

The integration of these three techniques provides a powerful workflow for the definitive online structural assignment of the this compound, from its initial separation and mass determination to its detailed structural elucidation, without the need for offline isolation, which can be a challenging and time-consuming process.

Analytical Methodologies for Detection, Identification, and Quantification

Chromatographic Separation Techniques for Dimer Analysis

Chromatography, particularly liquid chromatography, stands as the cornerstone for the analysis of acebutolol (B1665407) and its related impurities, including the dimer. These methods provide the necessary resolving power to separate structurally similar compounds.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the determination of acebutolol and its degradation products. nih.gov The development of a stability-indicating HPLC method is essential for separating the main compound from any impurities, such as the acebutolol dimer. Method development often involves optimizing the mobile phase composition, pH, column type, and detector wavelength to achieve adequate separation.

For instance, reversed-phase HPLC is commonly employed. One study on the separation of acebutolol from its acid-induced degradation product utilized a C18 ODS column with a mobile phase of methanol (B129727) and water (55:45, v/v) and UV detection at 240 nm. nih.gov Another approach developed an ion-pair reversed-phase HPLC method using a mobile phase of methanol and 0.05 M acetic acid containing 8 mM sodium 1-heptanesulfonate, with the pH adjusted to 3.2. researchgate.net Such methods can be adapted and optimized for the specific resolution of the this compound. The availability of a commercial reference standard for "this compound Impurity" notes HPLC as the designated analytical method, underscoring its industry acceptance. lgcstandards.com

Table 1: Example HPLC Methods for Acebutolol Analysis

ParameterMethod 1 nih.govMethod 2 researchgate.netMethod 3 ijbpas.com
ColumnReversed Phase, ODSReversed PhaseC18 (4.6mm x 250mm)
Mobile PhaseMethanol:Water (55:45, v/v)Methanol:0.05 M Acetic Acid (w/ 8 mM Sodium 1-heptanesulfonate) (65:35 v/v)Acetonitrile (B52724):Phosphate buffer (pH 2.5) (85:15)
Flow RateNot Specified0.80 mL/min1.0 mL/min
DetectionUV at 240 nmDiode-Array Detection (DAD) at 240 nmUV at 230 nm

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC for impurity profiling, including higher resolution, greater sensitivity, and substantially shorter analysis times. waters.com UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which results in more efficient separations. researchgate.net

For the analysis of beta-blockers like acebutolol, UPLC can effectively resolve the parent drug from its impurities in a fraction of the time required by HPLC. researchgate.netwaters.com A UPLC-MS/MS method for acebutolol and pindolol (B1678383) demonstrated a twofold decrease in run time and a fourfold increase in the signal-to-noise ratio compared to HPLC-MS/MS. waters.com In another study focused on nitrosamine (B1359907) impurities in beta-blockers, a UPLC method using an Acquity HSS T3 column (1.8 μm) provided the necessary sensitivity and resolution for trace-level quantification. nih.gov These findings highlight the suitability of UPLC for the challenging task of detecting and quantifying low-level impurities like the this compound.

Table 2: UPLC Method Parameters for Beta-Blocker Analysis

ParameterMethod 1 (General Impurity) researchgate.netMethod 2 (Nitrosamine Impurity) nih.govMethod 3 (Bioanalytical) waters.com
ColumnAcQuity UPLC™ BEH C18, 1.7 μm, 50 mm × 1 mmAcquity HSS T3, 1.8 μm, 3.0 × 100 mmNot Specified
Mobile PhaseGradient of 0.1% formic acid in water and acetonitrileGradient of 0.1% formic acid in water and methanol or acetonitrileNot Specified
Flow Rate0.4 mL/minNot SpecifiedNot Specified
DetectionElectrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)Mass SpectrometryUPLC-MS/MS

Gas Chromatography (GC) is a powerful separation technique, but its application is generally limited to thermally stable and volatile compounds. Acebutolol and its potential dimer are large, polar, and non-volatile molecules. chromatographyonline.com Direct analysis by GC is therefore not feasible.

To analyze such compounds by GC, a chemical derivatization step is required to convert them into more volatile and thermally stable analogues. chromatographyonline.com This process can be cumbersome and may introduce analytical variability. While some suppliers indicate that acebutolol hydrochloride is suitable for GC analysis, this typically implies the use of such derivatization procedures. sigmaaldrich.com Due to these limitations, Liquid Chromatography (LC) is overwhelmingly the preferred method for the analysis of acebutolol and its related substances, including the dimer. chromatographyonline.com

Acebutolol is a chiral compound, existing as R-(+)- and S-(-)-enantiomers. Consequently, an this compound could theoretically exist in several diastereomeric forms (R,R), (S,S), and (R,S) or meso. Chiral chromatography is essential for separating these stereoisomers. Chiral HPLC methods for acebutolol enantiomers have been extensively developed, and these principles are directly applicable to resolving potential diastereomeric dimers.

These separations are typically achieved using chiral stationary phases (CSPs). Macrocyclic antibiotic phases, such as those based on teicoplanin (e.g., Chirobiotic T, T2) and vancomycin (B549263) (e.g., Chirobiotic V), have proven effective. idosi.orgsigmaaldrich.comnih.gov The mobile phase composition, particularly the use of polar organic solvents with acidic and basic additives (e.g., methanol with acetic acid and triethylamine), is critical for achieving enantioseparation. idosi.orgnih.gov One conceptual mechanism that can occur during chiral separation on a solid phase involves "dimer distribution," where the stability of transient diastereomeric dimers formed between analyte molecules influences the resolution. researchgate.net

Another approach involves the pre-column derivatization of acebutolol with a chiral reagent, such as S-(+)-1-(1-naphthyl)ethyl isocyanate, to form diastereomers that can then be separated on a standard achiral HPLC column. nih.gov

Table 3: Chiral HPLC Methods for Acebutolol Enantiomer Separation

ParameterMethod 1 idosi.orgMethod 2 sigmaaldrich.comMethod 3 nih.gov
Column (CSP)Chirobiotic T (Teicoplanin)CHIROBIOTIC V2 (Vancomycin)Chirobiotic V (Vancomycin)
Mobile PhaseMethanol:Glacial Acetic Acid:Triethylamine (100:0.025:0.050, v/v/v)Methanol:Acetic Acid:Triethylamine (100:0.1:0.1, A:B:C)Methanol:Acetic Acid:Triethylamine (100:0.20:0.15 v/v/v)
Flow Rate0.8 mL/min1.0 mL/min0.5 mL/min
DetectionFluorescence (Ex/Em: 333/470 nm)UV at 254 nmUV at 230 nm

Capillary Electrophoresis (CE) for Dimer Separations

Capillary Electrophoresis (CE) is a high-efficiency separation technique that serves as a valuable alternative to HPLC. aurorabiomed.com It is particularly well-suited for the analysis of charged species like acebutolol. researchgate.net In CE, separation is driven by the differential migration of analytes in an electric field within a narrow capillary, based on their charge-to-size ratio (electrophoretic mobility) and the electroosmotic flow of the buffer. aurorabiomed.com

CE is also a powerful tool for chiral separations. By adding a chiral selector to the background electrolyte, enantiomers can be resolved. A study demonstrated the enantioseparation of acebutolol using anionic β-cyclodextrin derivatives as chiral selectors in both aqueous and non-aqueous CE. nih.gov This capability could be extended to the separation of the diastereomeric forms of the this compound. The technique's advantages include high separation efficiency, rapid method development, and extremely low consumption of samples and reagents. researchgate.net

Advanced Detection Modalities in Analytical Chromatography

While UV detection is common, more advanced detectors are often coupled with separation techniques for unambiguous identification and sensitive quantification of impurities like the this compound.

Mass Spectrometry (MS) is the most powerful detection modality. When coupled with LC (LC-MS or LC-MS/MS), it provides molecular weight and structural information, which is definitive for identifying unknown impurities. The characterization of acebutolol oxidation products, which included various intermediate species and potential dimers, was achieved using LC-MS. researchgate.net High-Resolution Mass Spectrometry (HRMS) has also been used in toxicological cases to analyze acebutolol and its metabolites. researchgate.net It's noteworthy that in electrospray ionization (ESI), a common MS source, in-source formation of protonated or sodiated dimers can sometimes be observed, which can be an analytical artifact or a clue to the compound's reactivity. researchgate.net

Fluorescence Detection offers high sensitivity and selectivity for compounds that are naturally fluorescent or can be derivatized with a fluorescent tag. Acebutolol exhibits native fluorescence, and this property has been exploited for its sensitive quantification in biological fluids following HPLC separation. nih.govnih.gov This detection method is particularly useful for trace-level analysis required in impurity profiling.

Photodiode Array (PDA) and UV-Vis Detection

Photodiode Array (PDA) and UV-Vis spectroscopy are powerful tools for the detection and quantification of acebutolol and its related compounds, including the dimer. These methods are based on the principle that molecules with chromophores, or light-absorbing functional groups, will absorb light at specific wavelengths.

Acebutolol possesses chromophoric moieties, primarily the substituted aromatic ring, which gives it a characteristic UV absorption spectrum. mdpi.comresearchgate.net Forced degradation studies of acebutolol have shown that its degradation products, which would include the dimer, can be effectively monitored using HPLC with UV or PDA detection. nih.govresearchgate.net The UV spectrum of acebutolol in acidic solution typically shows absorption maxima around 232 nm and 321 nm. mdpi.com The absorption spectrum of its degradation products, after acid hydrolysis, is similar to the parent compound, indicating that the core chromophoric structure is retained. researchgate.net

A stability-indicating RP-HPLC method can be used for the analysis of acebutolol hydrochloride in the presence of its acid-induced degradation products, with detection at 235 nm. nih.govresearchgate.net The selectivity of these methods can be confirmed through peak purity studies using a PDA detector, which can assess the spectral homogeneity of a chromatographic peak, thus indicating the presence of a single component. nih.gov In the analysis of impurities, a deviation in the UV spectrum compared to a reference standard can signify the presence of related substances like the dimer. igi-global.com

Table 1: UV-Vis and PDA Detection Parameters for Acebutolol and Related Compounds

Parameter Value Reference
Detection Wavelength 235 nm, 268 nm nih.goviajps.com
Absorption Maxima (Acidic) ~232 nm, ~321 nm mdpi.com
Application Impurity profiling, Stability studies nih.govigi-global.com

This table summarizes typical parameters used in the UV-Vis and PDA detection of acebutolol and its impurities.

Mass Spectrometric Detection (MSD) for Specificity

Mass Spectrometry (MS) is an indispensable technique for the specific identification and structural elucidation of impurities like the this compound. When coupled with a separation technique like liquid chromatography (LC-MS), it provides high sensitivity and specificity, allowing for the determination of the molecular weight and fragmentation pattern of the analyte.

The this compound has been identified in various samples, including acebutolol tablets and in post-mortem toxicological analyses. researchgate.netresearchgate.net High-resolution mass spectrometry (HR-MS) has determined the mass-to-charge ratio (m/z) of the protonated this compound to be 673.421. researchgate.netresearchgate.net This precise mass measurement is crucial for confirming the elemental composition of the dimer.

LC-MS/MS studies, which involve further fragmentation of the parent ion, provide structural information that helps in the definitive identification of the dimer and other degradation products. nih.gov In forced degradation studies of acebutolol, LC-MS/MS has been instrumental in characterizing the structures of various degradation products formed under stress conditions such as acid and base hydrolysis, oxidation, and photolysis. nih.gov The specificity of MS detection allows for the confident identification of impurities, even at trace levels, in complex matrices.

Table 2: Mass Spectrometric Data for this compound Identification

Parameter Value Reference(s)
Ionization Mode Electrospray Ionization (ESI), Positive nih.govscielo.br
m/z of Protonated Dimer 673.421 researchgate.netresearchgate.net
Application Impurity identification, Structural elucidation nih.gov

This table presents key mass spectrometric data for the specific detection and identification of the this compound.

Evaporative Light Scattering Detection (ELSD) for Non-Chromophoric Dimers

Evaporative Light Scattering Detection (ELSD) is a universal detection method that is not dependent on the chromophoric properties of the analyte. This makes it particularly useful for the analysis of compounds that have a poor UV response or for the simultaneous analysis of multiple compounds with widely different UV absorptivities.

While specific studies on the application of ELSD for the this compound are not prevalent in the reviewed literature, the technique's general applicability to acebutolol and other beta-blockers suggests its potential utility. ELSD is suitable for the detection of all compounds that are less volatile than the mobile phase. go-jsb.co.uk It has been successfully used for the analysis of various pharmaceutical compounds, including acebutolol, often in conjunction with HPLC. go-jsb.co.uklcms.cz

The principle of ELSD involves three steps: nebulization of the column eluent, evaporation of the mobile phase, and detection of the light scattered by the remaining non-volatile analyte particles. This allows for the detection of compounds that lack a UV chromophore. Given that the this compound is a larger molecule formed from two acebutolol units, it is expected to be non-volatile and thus amenable to ELSD detection. This technique could be particularly advantageous in a comprehensive impurity profiling method where some impurities may lack strong chromophores.

Electrochemical Analytical Methods for Dimer Detection

Electrochemical methods offer a sensitive and cost-effective alternative for the analysis of electroactive compounds like acebutolol and its dimer. These techniques are based on the measurement of the current or potential changes resulting from the redox reactions of the analyte at an electrode surface.

Voltammetric Studies of this compound Redox Behavior

Voltammetric techniques, such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV), are used to study the redox behavior of electroactive species. The electrochemical oxidation of acebutolol has been investigated using various modified electrodes, providing insights into its reaction mechanism. tandfonline.comrsc.orgvistas.ac.in

Studies on acebutolol have shown that its electrochemical behavior involves a diffusion-controlled oxidation process. tandfonline.com The oxidation of acebutolol can lead to the formation of various products, including quinone imine metabolites, through reactions like aromatic ether cleavage. researchgate.netchemrxiv.org The redox mechanism of acebutolol has been shown to involve a two-electron, four-proton transfer in an adsorption-controlled process at a graphene-modified glassy carbon electrode. rsc.org

While specific voltammetric studies on the this compound are limited, the electrochemical behavior of the dimer can be inferred from that of the parent compound. As the dimer contains the same electroactive functional groups as acebutolol, it is expected to undergo similar redox reactions, albeit potentially at different potentials due to its larger size and altered electronic environment. The electrochemical oxidation of the dimer would likely involve the phenolic hydroxyl and secondary amine groups present in the acebutolol moieties. Voltammetric methods could, therefore, be developed for the sensitive detection of the this compound as an impurity.

Table 3: Voltammetric Parameters for Acebutolol Detection

Technique Electrode Linear Range (Acebutolol) Limit of Detection (Acebutolol) Reference
DPV Graphite Pencil Electrode 1.00–15.0 μM 1.26 × 10⁻⁸ M tandfonline.com
SWV Graphite Pencil Electrode 1.00–15.0 μM 1.28 × 10⁻⁸ M tandfonline.com
DPV CeO₂/GNS/SPCE 0.039–486.6 μM 0.007 μM vistas.ac.in

This table summarizes the performance of various voltammetric methods for the detection of the parent compound, acebutolol, indicating the potential for similar methods to be developed for its dimer.

Amperometric Sensing Technologies

Amperometric sensors measure the current produced by the oxidation or reduction of an analyte at a constant applied potential. This technique is known for its high sensitivity and simplicity. While specific amperometric sensors for the this compound have not been detailed in the literature, the development of such sensors is feasible based on the known electroactivity of acebutolol.

Amperometric detection can be coupled with separation techniques like capillary electrophoresis for the determination of beta-blockers, including acebutolol. chemrxiv.org The development of novel electrode materials, such as strontium molybdate (B1676688) anchored on 3D N-rich reduced graphene oxide, has shown promise for the amperometric sensing of various compounds, with potential applications for acebutolol and its impurities. tandfonline.com The high sensitivity of amperometric detection makes it suitable for the trace analysis of impurities in pharmaceutical formulations and biological fluids. The development of a selective amperometric sensor for the this compound would require careful optimization of the electrode material and the applied potential to differentiate it from the parent drug and other related substances.

Computational Chemistry and Theoretical Modeling of Acebutolol Dimer

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are essential for understanding the intrinsic properties of molecules, including their three-dimensional structure, electronic distribution, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. ufl.eduuniovi.es For the acebutolol (B1665407) dimer, DFT calculations would be employed to identify the most stable three-dimensional arrangements (conformations) by minimizing the energy of the system. This process involves exploring various possible orientations of two acebutolol molecules relative to each other, held together by non-covalent interactions such as hydrogen bonds, van der Waals forces, and electrostatic interactions.

Researchers would calculate the binding energy for each potential dimer conformation. researchgate.net A negative binding energy indicates a stable dimer, with more negative values suggesting stronger interactions. These calculations would likely reveal that hydrogen bonds between the hydroxyl (-OH) and secondary amine (-NH) groups of one acebutolol molecule and the carbonyl (C=O) or ether (-O-) groups of the other are crucial for stabilizing the dimer. rsc.orgnih.gov The final geometries would represent energy minima on the potential energy surface, providing insights into the most likely structures of the dimer.

Table 1: Hypothetical DFT Data for Acebutolol Dimer Conformations

Dimer ConformationKey Intermolecular InteractionsCalculated Binding Energy (kcal/mol)
Head-to-TailH-bond (NH···O=C), H-bond (OH···O-ether)-15.2
Head-to-HeadH-bond (OH···OH), π-π stacking (Aromatic rings)-12.5
Stackedπ-π stacking (Aromatic rings), van der Waals-8.7

Note: This table is illustrative and based on general principles of molecular interactions. Actual values would require specific DFT calculations for the this compound.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting reactivity. researchgate.netunesp.br It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netwustl.edu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and stability. researchgate.net

An FMO analysis of the acebutolol monomer would identify the regions most likely to act as electron donors (HOMO) and electron acceptors (LUMO). For instance, the lone pairs on the oxygen and nitrogen atoms are likely contributors to the HOMO, making them nucleophilic centers. The aromatic ring and carbonyl group could be key components of the LUMO, marking them as electrophilic sites. researchgate.net In the context of dimerization, these calculations would predict which parts of the acebutolol molecules are most likely to interact. The formation of a dimer would result in a new set of molecular orbitals with altered HOMO and LUMO energies compared to the monomer. Time-dependent DFT (TD-DFT) can further elucidate electronic transitions within the molecule. rsc.orgnih.gov

Table 2: Representative FMO Energy Values from a Computational Study

Molecule/ComplexHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Acebutolol Monomer-5.71-0.325.39
This compound-5.65-0.455.20

Note: This table presents hypothetical data to illustrate the expected changes upon dimerization. The decrease in the HOMO-LUMO gap suggests the dimer may be slightly more reactive than the monomer. Data is inspired by findings for related complexes. nih.gov

Computational methods can predict the spectroscopic signatures of molecules, which can then be compared with experimental data for structure verification. nih.gov

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. For the this compound, the formation of intermolecular hydrogen bonds would cause predictable downfield shifts for the protons involved (e.g., the -OH and -NH protons). rsc.org

IR Spectroscopy: Infrared (IR) spectra can be simulated by calculating the vibrational frequencies of the molecule's bonds. nih.gov Dimerization would lead to noticeable shifts in the stretching frequencies of groups involved in hydrogen bonding. For example, the O-H and N-H stretching bands would be expected to broaden and shift to lower wavenumbers, while the C=O stretching frequency might also be affected.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can predict the electronic transitions that give rise to UV-Vis absorption spectra. The formation of a dimer can cause a shift in the absorption maxima (either a bathochromic/red shift or hypsochromic/blue shift) compared to the monomer, depending on the geometry and electronic coupling between the two units.

Molecular Dynamics (MD) Simulations of Dimerization Processes

While quantum chemical calculations provide a static picture of molecular interactions, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. researchgate.netbiorxiv.org

MD simulations can model the process of two acebutolol molecules coming together in a solvent, such as water. scispace.com These simulations would start with two separated acebutolol molecules in a box of explicit solvent molecules and track their movements over nanoseconds or microseconds. By analyzing the trajectories, researchers can observe the spontaneous formation of the dimer, identify the most common pathways to dimerization, and calculate the potential of mean force (PMF) for the association process, which provides the free energy profile of dimer formation.

Once a dimer is formed, MD simulations can be used to assess its stability. biorxiv.org By running a long simulation of the this compound in solution, one can observe whether it remains associated or dissociates. scispace.com The simulations also reveal the conformational flexibility of the dimer. The molecule is not static; it constantly moves and changes its shape. Analysis of the MD trajectory allows for the mapping of the dimer's conformational landscape, identifying the most populated and energetically favorable shapes and the energy barriers between them. This provides a dynamic understanding of the dimer's structure and stability in a realistic environment.

In Silico Prediction Models for Dimerization Propensity

The propensity of a drug molecule like acebutolol to form dimers can be predicted using various computational, or in silico, models. These models leverage principles of physical chemistry and statistical mechanics to assess the likelihood of self-association. The goal is to calculate the thermodynamic stability of the dimer compared to two separate monomers in a given environment. Molecular dynamics (MD) simulations and quantitative structure-activity relationship (QSAR) models are primary tools in this area. nih.govresearchgate.net

Research Findings:

Molecular dynamics (MD) simulations serve as a powerful physics-based method to predict the aggregation propensity of small organic molecules. nih.gov Studies have shown that even short-timescale MD simulations in explicit solvent can successfully predict whether a molecule will aggregate. nih.gov For a molecule like acebutolol, simulations would involve placing multiple acebutolol molecules in a simulation box with water and observing their behavior over time. The formation of stable, non-covalent dimers would indicate a propensity for self-association. Key parameters analyzed include the distance between molecules, interaction energies, and the solvent accessible surface area (SASA).

QSAR models offer a different, statistically-based approach. These models correlate physicochemical descriptors of molecules with their observed aggregation behavior. researchgate.net While not used specifically for acebutolol dimerization in the available literature, a QSAR model for predicting drug dimerization could be developed. This would involve compiling a dataset of compounds with known dimerization tendencies and calculating a wide range of molecular descriptors (e.g., hydrophobicity, polar surface area, specific functional group counts). A machine learning algorithm could then be trained to identify which combination of descriptors accurately predicts dimerization. researchgate.netbiotech-asia.org Such models are valuable for high-throughput screening of large compound libraries. biotech-asia.org

The table below outlines various in silico methods applicable to predicting the dimerization propensity of molecules like acebutolol.

Prediction Model/Method Principle Application to Acebutolol Dimerization Key Outputs
Molecular Dynamics (MD) Simulations Simulates the physical movements of atoms and molecules over time, governed by force fields.Multiple acebutolol molecules are simulated in an aqueous environment to observe spontaneous self-association events.Aggregation propensity, dimer lifetime, free energy of dimerization (ΔGbind), preferred dimer conformations. nih.govnih.gov
Quantum Mechanics (QM) Calculations Solves the Schrödinger equation to describe the electronic structure and energetics of a molecule with high accuracy.Used to calculate the precise interaction energy and geometry of a pre-defined this compound configuration. Often used for smaller systems or to refine force fields for MD. anr.frBinding energy, optimal dimer geometry, nature of intermolecular bonds (e.g., hydrogen bonds, van der Waals forces).
Quantitative Structure-Activity Relationship (QSAR) Statistically correlates physicochemical properties (descriptors) of molecules with a specific activity (e.g., dimerization).Develop a model based on a training set of known aggregating/non-aggregating drugs to predict the behavior of acebutolol based on its descriptors. researchgate.netProbability or classification of acebutolol as an aggregator; identification of key molecular features driving dimerization.
Free Energy Perturbation (FEP) / Thermodynamic Integration (TI) Rigorous computational methods, often used with MD or Monte Carlo simulations, to calculate free energy differences between two states.Calculation of the binding free energy of the this compound by simulating a thermodynamic cycle of binding/unbinding.High-accuracy prediction of the standard free energy of binding (ΔG°bind).

Molecular Docking and Interaction Modeling (e.g., self-association, protein interactions if non-clinical)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. biotech-asia.org While conventionally used for ligand-protein interactions, it can also be adapted to model the self-association of small molecules like acebutolol. researchgate.netresearchgate.net In this context, one acebutolol molecule acts as the "receptor" and a second acebutolol molecule acts as the "ligand." The goal is to identify the most energetically favorable dimer conformations.

Research Findings:

Although no specific molecular docking studies on acebutolol self-association are reported, the principles of such an investigation are well-established. mdpi.com The process would involve generating multiple possible conformations for the this compound and scoring them based on a force field that estimates the binding energy. The results would reveal the most likely three-dimensional structures of the dimer and the specific intermolecular interactions that stabilize it.

Based on the known structure of acebutolol, several types of non-covalent interactions would be expected to play a role in dimer formation. These include:

Hydrogen Bonds: The hydroxyl (-OH) group on the propanolamine (B44665) side chain and the amide (N-H) group are prime candidates for forming strong, directional hydrogen bonds.

π-π Stacking: The aromatic (phenyl) rings of two acebutolol molecules could stack on top of each other, a common stabilizing interaction in aromatic compounds.

Hydrophobic Interactions: The butyl group of the butanamide side chain and the isopropyl group on the amine are hydrophobic and would likely be shielded from water in the core of the dimer interface.

Computational studies on the interaction of the acebutolol monomer with proteins like fibrinogen have utilized molecular docking and Density Functional Theory (DFT) to characterize binding sites and interaction energies, confirming the importance of non-covalent forces in its molecular interactions. nih.gov A similar approach to self-association would quantify the contribution of each type of force to the stability of the dimer.

The following table summarizes the potential interactions that would be modeled in a hypothetical molecular docking study of acebutolol self-association.

Interacting Group (Monomer 1) Interacting Group (Monomer 2) Primary Interaction Type Expected Contribution to Stability
Hydroxyl (-OH) groupAmide oxygen (C=O) or Hydroxyl oxygenHydrogen BondHigh
Amide proton (N-H)Hydroxyl oxygen (-OH) or Amide oxygenHydrogen BondHigh
Phenyl ringPhenyl ringπ-π StackingModerate
Butyl group / Isopropyl groupButyl group / Isopropyl groupHydrophobic InteractionModerate
Entire MoleculeEntire MoleculeVan der Waals ForcesHigh (collective)

Role in Metabolic and Degradation Studies Non Clinical Focus

Investigation of Acebutolol (B1665407) Dimer Formation in In Vitro Biological Systems

In vitro biological systems are instrumental in dissecting the metabolic pathways of drugs in a simplified and controlled manner. For acebutolol, these systems have been employed to explore the potential for dimerization under biological conditions, primarily focusing on liver-based models where the bulk of drug metabolism occurs.

Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of Phase I drug-metabolizing enzymes, particularly Cytochrome P450 (CYP) enzymes. oup.com Hepatocytes, as the primary cells of the liver, offer a more complete metabolic picture by including both Phase I and Phase II enzymes, as well as cellular transport mechanisms. admescope.com

While direct studies exclusively detailing the dimerization of acebutolol in these systems are limited, the formation of reactive intermediates that could lead to dimerization has been explored. Acebutolol undergoes significant first-pass metabolism, with its major metabolite, diacetolol (B1670378), being formed by enzymes such as CYP2D6. nih.govijper.org The metabolic activation of acebutolol and its hydrolytic metabolite, acetolol, can lead to the formation of reactive species. nih.govresearchgate.net It is hypothesized that these reactive intermediates, such as quinone imines, could undergo dimerization. researchgate.net Electrochemical studies, which can mimic CYP450-mediated oxidation, have shown that the oxidation of acebutolol can lead to the formation of various products, including dimers. researchgate.net

Incubation of acebutolol with human liver microsomes (HLM) in the presence of an NADPH-generating system is a standard method to study its oxidative metabolism. nih.gov While the primary focus of many studies has been on the formation of diacetolol and other hydroxylated metabolites, the detection of an acebutolol dimer with a mass-to-charge ratio (m/z) of 673.421 has been reported in toxicological analyses, suggesting its formation in biological systems. researchgate.net

In Vitro System Key Enzymes Present Observed/Potential Role in Dimerization Supporting Evidence
Liver MicrosomesCytochrome P450 (CYP) enzymes (e.g., CYP2C19, CYP2D6), Flavin-containing monooxygenases (FMO)Potential formation of reactive intermediates (e.g., quinone imines) via oxidative metabolism that could subsequently dimerize. nih.govijper.orgnih.govresearchgate.net
HepatocytesComprehensive suite of Phase I and Phase II metabolic enzymes.Provides a more complete metabolic environment where both the formation of reactive intermediates and their subsequent conjugation or dimerization can occur. admescope.comresearchgate.net

Recombinant enzyme systems, which express a single type of metabolic enzyme, are valuable for identifying the specific enzymes responsible for a particular metabolic reaction. Studies have utilized recombinant cytochrome P450 enzymes to investigate the metabolism of acebutolol. nih.gov

Research has identified that CYP2C19 is involved in the metabolism of acetolol, a hydrolytic metabolite of acebutolol, leading to the formation of a reactive metabolite that can conjugate with N-acetylcysteine. nih.gov While this study focused on conjugation, the formation of a reactive intermediate by a specific enzyme like CYP2C19 provides a plausible mechanism for enzyme-mediated dimerization. The generation of reactive species is a common precursor to dimerization. oup.com It is proposed that the oxidation of the arylamine structure within acebutolol's metabolites by CYP enzymes could be a key step in forming intermediates that lead to dimers. researchgate.net

Recombinant Enzyme Metabolic Reaction Catalyzed Proposed Role in Dimerization Key Findings
CYP2C19Oxidation of acetolol (hydrolytic metabolite of acebutolol).Formation of a reactive metabolite that could potentially undergo dimerization.Implicated in the formation of a reactive metabolite of acetolol. nih.gov
CYP2D6Major enzyme in the first-pass metabolism of acebutolol to diacetolol.Potential to form reactive intermediates during the metabolism of the parent compound.A key enzyme in the overall metabolism of acebutolol. nih.govijper.org
Carboxylesterase 2 (CES2)Hydrolysis of acebutolol to acetolol.Generates the substrate (acetolol) for subsequent oxidative metabolism that may lead to dimerization.Responsible for the initial hydrolysis step. nih.gov

Identification of this compound in Non-Clinical Biological Matrices

The detection and characterization of drug metabolites in biological fluids and tissues from non-clinical studies are essential for a comprehensive understanding of a drug's metabolic fate.

The analysis of acebutolol and its metabolites, including the dimer, in animal models such as rats, typically involves the collection of biological matrices like plasma, urine, and bile. researchgate.netresearchgate.net Due to the complexity of these matrices, extensive sample preparation is required prior to analysis to remove interfering substances like proteins and phospholipids.

Common sample preparation techniques include:

Protein Precipitation: This method uses organic solvents like acetonitrile (B52724) or methanol (B129727), sometimes in combination with zinc sulfate, to precipitate and remove proteins from the plasma sample. researchgate.netmsacl.org

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquid phases, such as an aqueous sample and an organic solvent.

Solid-Phase Extraction (SPE): SPE is a highly effective method for sample cleanup and concentration. For basic compounds like acebutolol, cation-exchange SPE cartridges can be used for selective extraction from complex matrices. chromatographyonline.com

Following sample preparation, the extract is typically analyzed using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) or High-Resolution Mass Spectrometry (HRMS). researchgate.netnih.gov These techniques provide the sensitivity and specificity required to detect and identify low-level metabolites like the this compound in a complex biological sample. nih.gov The use of an internal standard, often a deuterated version of the analyte, is common to ensure accurate quantification. ijper.org

The detection and quantification of the this compound in biological matrices present several analytical challenges:

Low Concentration: As a minor metabolite, the this compound is likely present at very low concentrations, requiring highly sensitive analytical instrumentation. nih.gov

Matrix Effects: Co-eluting endogenous components from the biological matrix can interfere with the ionization of the dimer in the mass spectrometer, leading to ion suppression or enhancement and affecting the accuracy of quantification. researchgate.netmdpi.com Judicious choice of mobile phase pH and chromatographic conditions can help mitigate these effects. chromatographyonline.com

Poor Fragmentation: Some larger molecules, like dimers, may exhibit poor or no fragmentation in the mass spectrometer, making their detection by traditional multiple reaction monitoring (MRM) methods challenging. researchgate.net

Extraction Recovery: The efficiency of extracting a larger, potentially more polar, dimer from a complex matrix can be variable and needs to be carefully optimized.

Lack of a Reference Standard: The absence of a commercially available, purified analytical standard for the this compound makes absolute quantification and definitive identification more complex.

Challenge Description Potential Mitigation Strategy
Low AbundanceThe dimer is likely a minor metabolite, present at low levels.Use of highly sensitive LC-MS/MS or HRMS systems; efficient sample concentration during preparation. nih.gov
Matrix EffectsInterference from endogenous matrix components affecting ionization.Optimized sample cleanup (e.g., SPE), advanced chromatographic separation, use of isotopically labeled internal standards, matrix-matched calibration curves. researchgate.netmdpi.com
Analyte StabilityThe dimer may be unstable during sample collection, storage, or analysis.Controlled storage conditions (e.g., low temperature), and rapid analysis.
Chromatographic ResolutionCo-elution with other metabolites or endogenous compounds.Optimization of the LC method, including column chemistry, mobile phase composition, and gradient. researchgate.net

Characterization of Non-Enzymatic Degradation Pathways Leading to Dimerization

In addition to enzymatic metabolism, acebutolol can degrade through non-enzymatic chemical reactions, which may also lead to the formation of dimers. Forced degradation studies are conducted to investigate the stability of a drug under various stress conditions, such as acid, base, oxidation, heat, and light, as recommended by the International Conference on Harmonization (ICH) guidelines. nih.govnih.gov

Studies on acebutolol have shown that it is susceptible to degradation under hydrolytic (acidic and basic) and photolytic conditions. nih.govnih.gov While these studies have primarily focused on identifying smaller degradation products resulting from the cleavage of the parent molecule, the formation of reactive intermediates under these stress conditions could also lead to dimerization. nih.govnih.govresearchgate.net For example, the oxidation of certain drugs can lead to the formation of reactive species that subsequently dimerize. oup.com

Electrochemical methods have been employed to simulate the oxidative degradation of acebutolol. researchgate.net These studies have demonstrated that the electrochemical oxidation of acebutolol can lead to the formation of a quinone imine intermediate, which is a reactive species known to be a precursor for dimerization in other compounds. researchgate.net

The potential for dimerization as a degradation pathway is an important aspect of drug stability profiling, as such products could have different pharmacological or toxicological properties from the parent drug.

Oxidative Degradation Pathways

Oxidative degradation is a complex process that can generate a wide array of products, including dimers. mdpi.com Studies simulating oxidative stress have shown that acebutolol can undergo transformation, although its stability can vary depending on the specific conditions. While some forced degradation studies using hydrogen peroxide reported acebutolol as stable, electrochemical methods, which mimic metabolic oxidation, have successfully demonstrated its susceptibility to oxidative transformation. nih.govnih.govresearchgate.net

Electrochemical oxidation of acebutolol has been shown to proceed via an O-dealkoxylation reaction, leading to the formation of a reactive quinone imine (QI) intermediate. researchgate.netresearchgate.net Such reactive intermediates are critical precursors in the formation of subsequent products. Dimerization reactions are known to occur following the generation of these types of reactive species. researchgate.net The process is generally understood to involve a single electron transfer (SET) mechanism, which is also a key step in enzymatic oxidation catalyzed by Cytochrome P450 (CYP450) enzymes. researchgate.netmdpi.com The formation of radical intermediates during oxidation can lead to a termination step where radicals react with each other, potentially forming dimeric structures. mdpi.com

Hydrolytic or Photolytic Degradation Processes

Forced degradation studies conducted under various stress conditions reveal that acebutolol is susceptible to both hydrolysis and photolysis. nih.govnih.gov

Hydrolytic Degradation : Acebutolol is labile in both acidic and alkaline environments. nih.govnih.govxjtu.edu.cn The primary pathway for hydrolytic degradation involves the cleavage of the amide bond, resulting in the formation of acetolol and butyric acid. researchgate.net This initial hydrolysis creates a new primary metabolite, which can then be a substrate for further transformations, including oxidative reactions that may lead to dimerization.

Photolytic Degradation : Acebutolol degrades when exposed to light. nih.govnih.gov Its photodegradation in aqueous environments is significantly accelerated by the presence of natural substances like bicarbonate (HCO₃⁻) and dissolved organic matter (DOM). researchgate.netnih.gov These substances promote the generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and carbonate radicals (CO₃•⁻), under simulated sunlight. researchgate.netnih.gov These radicals can attack the acebutolol molecule, initiating a cascade of degradation reactions. The formation of phenoxy radicals, a potential consequence of such attacks, is a known pathway for the subsequent formation of dimer products. researchgate.net

The table below summarizes findings from various degradation studies on the parent compound, acebutolol, which provide the context for the formation of its dimer.

Stress ConditionReagents/EnvironmentKey Reactive SpeciesMajor Transformation Products of Acebutolol
Oxidative Electrochemical CellQuinone Imine (QI)O-dealkoxylated products, Adducts
Hydrolytic (Acid/Base) HCl / NaOHH⁺ / OH⁻Acetolol (Amide hydrolysis product)
Photolytic Simulated Sunlight, River Water•OH, CO₃•⁻Various photoproducts

Metabolic Pathway Mapping for Dimer Formation and Further Transformations

The formation of the this compound is not only a result of chemical degradation but is also a potential pathway in the non-clinical metabolic processing of the drug. The biotransformation of acebutolol is complex, involving both Phase I and Phase II reactions.

The metabolic pathway leading to the dimer likely originates from the oxidative metabolism of acebutolol and its primary metabolites, catalyzed by CYP450 enzymes. nih.gov Acebutolol is metabolized by several CYP isoforms, with CYP2C19 and CYP2D6 playing significant roles. nih.govnih.gov A key metabolic route begins with the hydrolysis of acebutolol to its primary metabolite, acetolol, a reaction mediated by carboxylesterase 2 (CES2). nih.gov

This hydrolytic metabolite, acetolol, can then undergo oxidative metabolism. Studies have shown that incubating acetolol with human liver microsomes in the presence of an NADPH-generating system leads to the formation of a reactive metabolite. nih.gov This bioactivation is primarily catalyzed by the CYP2C19 enzyme. nih.gov This process mirrors the electrochemical oxidation findings, where a reactive quinone imine is formed. researchgate.net This electrophilic intermediate is a prime candidate to react with other nucleophiles or to undergo dimerization. Therefore, a plausible metabolic pathway for dimer formation involves initial hydrolysis followed by CYP-mediated oxidation to a reactive intermediate, which then dimerizes. This metabolic activation has been linked to adverse effects in some studies, highlighting the importance of characterizing such pathways. nih.gov

Information regarding the further metabolic transformation of the this compound itself is limited in scientific literature. In many degradation and metabolic studies, dimeric products are often considered terminal metabolites. However, it is conceivable that a dimer, once formed, could undergo further Phase II conjugation reactions, such as glucuronidation, if suitable functional groups are present, to increase its polarity and facilitate excretion. mdpi.com Further research would be required to confirm the subsequent metabolic fate of the this compound.

The proposed metabolic sequence for the formation of the this compound is outlined below.

StepProcessKey Enzymes/MediatorsPrecursorIntermediate/Product
1 HydrolysisCarboxylesterase 2 (CES2)AcebutololAcetolol
2 Oxidation (Bioactivation)CYP2C19AcetololReactive Intermediate (e.g., Quinone Imine)
3 DimerizationSpontaneous ReactionReactive IntermediateThis compound

Acebutolol Dimer in the Context of Impurity Research

Methodological Approaches to Impurity Profiling and Related Substances Analysis

The accurate identification and quantification of impurities are paramount in pharmaceutical quality control. For acebutolol (B1665407) and its related substances, including the dimer, a range of analytical techniques are employed. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most powerful and widely used methods for impurity profiling. nih.govxjtu.edu.cnnih.gov

Forced degradation studies, as recommended by the International Conference on Harmonisation (ICH) guidelines, are instrumental in identifying potential degradation products, including dimers, that may form under various stress conditions such as acidic and basic hydrolysis, oxidation, photolysis, and thermal stress. nih.govxjtu.edu.cnnih.gov One study identified an acebutolol dimer with a mass-to-charge ratio (m/z) of 673.421 in acebutolol tablets. researchgate.net

The development of a stability-indicating HPLC method is crucial for separating the drug substance from its impurities. A typical method would involve a C18 column with a gradient elution using a mobile phase consisting of an organic solvent (like acetonitrile) and a buffer. nih.govijbpas.com The detection is usually carried out using a UV detector or, for more sensitive and specific analysis, a mass spectrometer. researchgate.netnih.gov LC-MS/MS provides structural information about the impurities through fragmentation patterns, aiding in their definitive identification. nih.govxjtu.edu.cnnih.gov

The following table summarizes analytical methods used for the analysis of acebutolol and its impurities:

Analytical TechniqueApplicationKey Findings
HPLC-UV Quantification of acebutolol and known impurities.Provides good resolution and quantification for routine quality control. ijbpas.com
LC-MS/MS Identification and characterization of unknown impurities and degradation products.Enables the determination of the molecular weight and fragmentation pattern of impurities like the this compound. nih.govxjtu.edu.cnnih.govresearchgate.net
Forced Degradation Studies To predict the formation of degradation products under stress conditions.Acebutolol is found to be labile to hydrolysis and photolysis, leading to the formation of various degradation products. nih.govxjtu.edu.cnnih.gov

Strategies for Certified Reference Material (CRM) Development for this compound

Certified Reference Materials (CRMs) are essential for the validation of analytical methods and for ensuring the accuracy and traceability of measurements. The development of a CRM for this compound involves several key stages: synthesis, purification, characterization, and certification.

While specific literature on the synthesis and certification of an this compound CRM is limited, the general principles for developing impurity reference standards are well-established. novachem.com.au Several companies that specialize in pharmaceutical reference standards list various acebutolol impurities, suggesting the availability of such standards for quality control purposes. axios-research.comvenkatasailifesciences.comsynzeal.com

The process for developing an this compound CRM would typically include:

Synthesis and Purification: The dimer would first need to be synthesized, likely through a controlled reaction mimicking the conditions under which it forms as an impurity. This is followed by purification using techniques like preparative chromatography to achieve a high level of purity.

Structural Characterization: The identity of the synthesized dimer must be unequivocally confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Purity Assessment: The purity of the potential CRM is determined using high-resolution analytical methods, such as HPLC with a universal detector (e.g., a charged aerosol detector) or by a mass balance approach.

Certification: The certified value and its uncertainty are established based on the characterization and purity data. The entire process should be conducted under a quality system compliant with standards such as ISO 17034. lgcstandards.com

The availability of a well-characterized this compound CRM is crucial for pharmaceutical manufacturers to accurately quantify this impurity in their products and ensure compliance with regulatory limits.

Stage of CRM DevelopmentKey Activities
Synthesis Controlled chemical reaction to produce the this compound.
Purification Use of chromatographic techniques to isolate the dimer in a highly pure form.
Characterization Spectroscopic analysis (NMR, MS, IR) to confirm the chemical structure.
Purity Assessment Determination of purity using high-resolution analytical methods.
Certification Assignment of a certified value and uncertainty under a recognized quality system.

Research into Chemical Process Control for Dimer Mitigation During Synthesis

The formation of impurities during the synthesis of an active pharmaceutical ingredient (API) is a significant concern. The this compound is one such process-related impurity that needs to be controlled. Research in this area focuses on understanding the reaction mechanisms that lead to dimer formation and implementing process controls to minimize its generation.

The synthesis of acebutolol can involve the use of reagents and intermediates that may lead to the formation of by-products, including epoxides, which are known to be reactive. pharmtech.com The dimerization could potentially occur through the reaction of two acebutolol molecules or their precursors.

To mitigate the formation of the this compound, a thorough understanding of the manufacturing process is essential. This is where the principles of Quality by Design (QbD) and Process Analytical Technology (PAT) become critical. mt.comamericanpharmaceuticalreview.com

Key Strategies for Dimer Mitigation:

Process Understanding and Optimization: A detailed study of the reaction kinetics and thermodynamics can help identify critical process parameters (CPPs) that influence dimer formation. These parameters may include temperature, pH, reaction time, and the stoichiometry of reactants. By optimizing these CPPs, the formation of the dimer can be significantly reduced.

Process Analytical Technology (PAT): The implementation of PAT tools allows for real-time monitoring and control of the manufacturing process. pharmasource.globalthermofisher.com For instance, in-line spectroscopic techniques (e.g., NIR or Raman) can monitor the concentration of reactants, intermediates, and the formation of the dimer in real-time. This allows for immediate adjustments to the process conditions to prevent the impurity from exceeding acceptable levels.

Control of Starting Materials and Reagents: The purity of starting materials and reagents is crucial, as impurities in these materials can act as catalysts or participate in side reactions leading to dimer formation. pharmtech.com

The following table outlines potential process control strategies for mitigating this compound formation:

Control StrategyDescription
Quality by Design (QbD) A systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. mt.com
Process Analytical Technology (PAT) A system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes, with the goal of ensuring final product quality. americanpharmaceuticalreview.compharmasource.globalthermofisher.com
Critical Process Parameter (CPP) Optimization Identifying and controlling key process variables (e.g., temperature, pH, reactant concentration) that have a significant impact on impurity formation.
Raw Material Control Ensuring the quality and purity of starting materials and reagents to prevent the introduction of substances that could lead to dimer formation. pharmtech.com

Impurity Fate and Transformation Studies in Chemical Synthesis and Storage

Understanding the fate and transformation of impurities is as important as controlling their formation. The this compound, once formed, can potentially undergo further transformations during the remainder of the synthesis, formulation, and storage.

Stability studies of acebutolol have shown that the drug is susceptible to degradation, particularly through hydrolysis and photolysis. nih.govxjtu.edu.cnnih.gov These degradation pathways can also affect the impurities present in the drug substance. It is plausible that the this compound could degrade into smaller molecules or transform into other related substances under certain conditions.

The study of drug dimers is part of a broader investigation into the chemical stability and properties of pharmaceuticals. The formation of dimers can influence a drug's stability and degradation pathways. ontosight.ai Research into the dimerization of drugs can provide valuable insights into designing more stable formulations. ontosight.ai

A case report of a fatal acebutolol poisoning identified the this compound in post-mortem samples, indicating its presence and stability within biological systems. researchgate.net This finding underscores the importance of understanding the fate of such impurities.

The potential fate and transformation pathways of the this compound are summarized below:

ConditionPotential Transformation
Acidic/Basic Hydrolysis The dimer could potentially hydrolyze, breaking the bond linking the two acebutolol molecules or cleaving other susceptible bonds within the structure. nih.govxjtu.edu.cnnih.govnih.gov
Photolysis Exposure to light could lead to the degradation of the dimer, similar to the parent drug. nih.govxjtu.edu.cnnih.gov
Oxidation The dimer may be susceptible to oxidation, leading to the formation of new impurities.
Thermal Stress Elevated temperatures during storage or processing could potentially lead to the degradation of the dimer.

Future Research Directions and Emerging Methodologies

Application of Artificial Intelligence and Machine Learning in Dimer Prediction and Analysis

Predictive Modeling: AI and ML algorithms can be trained on extensive datasets of chemical structures and their known interactions to predict the likelihood of dimerization. mdpi.com By analyzing molecular structures, these models can identify patterns and relationships that predispose a molecule like acebutolol (B1665407) to form a dimer. mdpi.com For instance, graph neural networks (GNNs) show promise in predicting molecular properties and could be adapted to forecast dimerization potential. mdpi.com Deep learning models can analyze vast amounts of data to predict the physicochemical properties of drug candidates, such as solubility and toxicity, which can be influenced by dimerization. mdpi.commednexus.org

Accelerating Research: By simulating molecular interactions, AI can rapidly screen virtual libraries of compounds, including potential impurities like dimers, to predict their properties and potential impact. mdpi.com This computational approach can significantly reduce the time and resources spent on traditional trial-and-error laboratory experiments. roche.com The "lab-in-the-loop" strategy, where AI models are trained with data from laboratory experiments to make predictions that are then tested and used to retrain the models, creates a powerful cycle of continuous improvement in understanding chemical processes like dimerization. roche.com

Future research will likely focus on developing specialized AI tools designed specifically for predicting the formation of drug impurities, including dimers of beta-blockers like acebutolol. These tools could analyze factors such as the drug's chemical structure, storage conditions, and formulation to provide a comprehensive risk assessment for dimer formation.

Advanced Spectroscopy and Microscopy for Real-Time Dimerization Monitoring

Real-time monitoring of dimerization is crucial for understanding the kinetics and mechanisms of this process. Advanced spectroscopic and microscopic techniques offer powerful capabilities for observing these molecular interactions as they occur.

Spectroscopic Methods:

Fluorescence Correlation Spectroscopy (FCS): FCS and its variant, fluorescence cross-correlation spectroscopy (FCCS), are highly sensitive methods for quantifying biomolecular interactions, including dimerization. plos.orgmdpi.com By labeling molecules with fluorescent probes, researchers can monitor their diffusion and interaction within a microscopic observation volume. plos.orgnih.gov This technique could be adapted to study the dimerization of small molecules like acebutolol in solution, providing insights into the concentration and dynamics of dimer formation. plos.orgmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying molecular structure and dynamics. bitesizebio.com Changes in NMR signals can indicate an increase in molecular size, making it possible to detect and quantify dimer formation. bitesizebio.com One advantage of NMR is its ability to detect weak interactions, which may be relevant in the initial stages of dimerization. bitesizebio.com

Machine-Learned Infrared (IR) Spectroscopy: Emerging techniques combine IR spectroscopy with machine learning to monitor dynamic chemical processes. oup.com An ML-based framework can decipher IR spectra to identify structural and energetic changes during a reaction, such as the C-C coupling that can occur in dimerization. oup.com

Microscopy: Confocal microscopy, often used in conjunction with spectroscopic methods like FCS, allows for the detection of fluorescently labeled molecules at the single-molecule level. mdpi.com This avoids ensemble averaging and enables the identification of distinct sub-populations, such as monomers and dimers, within a sample. mdpi.com

These advanced techniques provide the means to move beyond static analysis and gain a dynamic understanding of how and when acebutolol dimers form.

Development of Integrated Analytical Platforms for Comprehensive Dimer Characterization

The comprehensive characterization of drug impurities like the acebutolol dimer requires a multi-faceted analytical approach. lcms.cz Integrated platforms that combine multiple analytical techniques provide a more complete picture than any single method alone. spectroscopyonline.com

Hyphenated Techniques: The combination of liquid chromatography (LC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy into a single, integrated system (LC-NMR-MS) is particularly powerful for identifying and characterizing unknown impurities. spectroscopyonline.com

Liquid Chromatography (LC): LC separates the components of a mixture, isolating the dimer from the parent drug and other impurities. spectroscopyonline.comnih.gov

Mass Spectrometry (MS): MS provides highly sensitive detection and accurate mass measurement, allowing for the determination of the dimer's molecular weight and formula. spectroscopyonline.comspirochem.com Tandem MS (MS-MS) can further be used to fragment the dimer and elucidate its structure. spirochem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the molecule's connectivity and stereochemistry, enabling unambiguous structure determination. spectroscopyonline.comspirochem.com

By integrating these techniques, information-rich MS data can automatically guide the NMR analysis, optimizing instrument time and accelerating the structural elucidation of complex molecules like the this compound. spectroscopyonline.com Such platforms are crucial throughout the drug development process for understanding and controlling impurities to ensure the quality, safety, and efficacy of the final product. lcms.cz

Analytical TechniqueRole in Dimer Characterization
Liquid Chromatography (LC) Separation and isolation of the dimer from the parent compound and other impurities. spectroscopyonline.comnih.gov
Mass Spectrometry (MS) Provides molecular weight and formula; structural information through fragmentation. spectroscopyonline.comspirochem.com
NMR Spectroscopy Unambiguous determination of molecular structure, connectivity, and stereochemistry. bitesizebio.comspirochem.com

Exploring Dimerization in Novel Chemical Environments and Green Chemistry Approaches

Understanding how different environments affect dimerization is key to controlling its formation. Furthermore, the principles of green chemistry are increasingly being applied to pharmaceutical manufacturing to create safer, more sustainable processes.

Novel Chemical Environments: Research into the interaction of acebutolol with other molecules, such as the protein fibrinogen, has shown that such interactions can lead to the formation of dimers and other aggregates. nih.gov Studying dimerization in various buffer solutions, pH conditions, and in the presence of different excipients can provide valuable insights into the stability of acebutolol formulations. nih.gov

Green Chemistry: Green chemistry aims to reduce or eliminate the use and generation of hazardous substances. iupac.org In the context of dimerization, this could involve:

Safer Solvents: Replacing hazardous solvents used in synthesis and analysis with greener alternatives, such as substituting dichloromethane (B109758) with toluene, can reduce environmental impact without compromising product quality. iupac.org

Catalyst Innovation: Research into novel catalysts, such as palladium(I) dimers, can lead to more efficient and cleaner chemical reactions, potentially minimizing the formation of unwanted byproducts like drug dimers. utexas.edu

Waste Reduction: Methodologies are being developed to recover and reuse valuable materials from waste streams, improving the atom economy of syntheses. iupac.org This principle could be extended to processes where dimer formation is a concern, aiming to either prevent the reaction or find value in its products.

Future studies will likely explore the enzymatic dimerization of drug molecules, drawing inspiration from natural product biosynthesis to develop novel and highly specific synthetic pathways. rsc.org Applying these green and innovative approaches to the lifecycle of drugs like acebutolol can lead to more efficient, economical, and environmentally friendly pharmaceutical manufacturing. iupac.orgutexas.edu

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